N-[2-(3-Fluorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide
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Overview
Description
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxyethyl chain, and an indole carboxamide moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the biological activities mentioned above . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked hiv infection, reduced oxidative stress, inhibited microbial growth, suppressed tuberculosis, controlled diabetes, treated malaria, and inhibited cholinesterase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Fluorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable reaction conditions.
Attachment of the Methoxyethyl Chain: The methoxyethyl chain can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the methoxyethyl group.
Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, where the indole derivative is reacted with a fluorinated aromatic compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Synthesis: Depending on the scale of production, batch or continuous flow synthesis methods may be employed.
Purification and Isolation: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol, electrophilic substitution using fluorinated aromatic compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-(2-(3-chlorophenyl)-2-methoxyethyl)-1H-indole-2-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
N-(2-(3-bromophenyl)-2-methoxyethyl)-1H-indole-2-carboxamide: Similar structure with a bromine atom instead of a fluorine atom, which may result in different reactivity and biological activities.
N-(2-(3-methylphenyl)-2-methoxyethyl)-1H-indole-2-carboxamide: Similar structure with a methyl group instead of a fluorine atom, which may result in different steric and electronic effects.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-23-17(13-6-4-7-14(19)9-13)11-20-18(22)16-10-12-5-2-3-8-15(12)21-16/h2-10,17,21H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFMOCRDRUWAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2N1)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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